![molecular formula C7H6N2O4 B3046239 2-(3-Nitropyridin-2-yl)acetic acid CAS No. 1214374-87-4](/img/structure/B3046239.png)
2-(3-Nitropyridin-2-yl)acetic acid
Overview
Description
2-(3-Nitropyridin-2-yl)acetic acid , also known by its IUPAC name [(3-nitro-2-pyridinyl)amino]acetic acid , is a chemical compound with the molecular formula C7H7N3O4 . It is a solid substance with a molecular weight of approximately 197.15 g/mol . This compound is notable for its antimicrobial properties and is used to treat susceptible infections of the external auditory canal .
Synthesis Analysis
- Further Derivatives : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid can be synthesized in a two-step reaction. Additionally, a series of 2-substituted-5-nitro-pyridines can be obtained .
Molecular Structure Analysis
The molecular structure of 2-(3-Nitropyridin-2-yl)acetic acid consists of a pyridine ring with a nitro group attached at the 3-position. The IUPAC name reflects this arrangement: [(3-nitro-2-pyridinyl)amino]acetic acid .
Chemical Reactions Analysis
The compound participates in various reactions, including its conversion to 5-nitropyridine-2-sulfonic acid and the synthesis of 2-substituted-5-nitro-pyridines. Notably, these reactions exhibit high regioselectivity and yield .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Potential Anticancer Agents
2-(3-Nitropyridin-2-yl)acetic acid has been involved in the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These compounds have demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and the survival of mice bearing P388 leukemia, indicating potential anticancer applications (Temple et al., 1983).
Glycosyltransferases Inhibitors
The compound has been used in the synthesis of uridine derivatives, which are potential glycosyltransferases inhibitors. This involves connecting 2-deoxyglucose and 2-deoxygalactose to a nitropyridine derivative via an alpha-1-thioglycosidic bond (Komor et al., 2012).
Heteroannulated 3-Nitropyridines Synthesis
3-Nitropyridine derivatives, including 2-(3-Nitropyridin-2-yl)acetic acid, are used to synthesize a variety of heteroannulated 3-nitropyridines. These are valuable for their conversion into corresponding 3-aminopyridine derivatives, demonstrating the synthetic utility of these products (Iaroshenko et al., 2012).
Development of Energetic Materials
This compound is also a precursor in the synthesis of energetic materials. Specifically, nitroiminotetrazolate salts with carboxylate anions have been characterized for their energetic properties, providing insights into the development of such materials (Joo et al., 2012).
Protein Nitrosylation Study
In the realm of biological chemistry, the compound has been implicated in studies of protein nitrosylation, a protein modification process. This research provides an understanding of how proteins are modified in physiological and pathological processes (Nedospasov et al., 2000).
Safety and Hazards
properties
IUPAC Name |
2-(3-nitropyridin-2-yl)acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O4/c10-7(11)4-5-6(9(12)13)2-1-3-8-5/h1-3H,4H2,(H,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCDCTYHGROLWQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90599231 | |
Record name | (3-Nitropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Nitropyridin-2-yl)acetic acid | |
CAS RN |
1214374-87-4 | |
Record name | (3-Nitropyridin-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90599231 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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